![molecular formula C25H27NO4 B2981929 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2386939-73-5](/img/structure/B2981929.png)
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Mtt)-OH is used as a building block in peptide synthesis, which is a technique used to create peptides, small chains of amino acids that can be used for a variety of applications.
Mechanism of Action
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis. When used as a building block in peptide synthesis, 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH reacts with other amino acids to form peptide bonds, which link the amino acids together to form a peptide chain.
Biochemical and Physiological Effects:
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH itself does not have any biochemical or physiological effects, as it is a chemical compound that is used in peptide synthesis. However, the peptides that are synthesized using 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH can have a wide range of biochemical and physiological effects, depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH is its versatility in peptide synthesis. It can be used to synthesize peptides that contain lysine residues, which are important for the stability and activity of many peptides. However, the synthesis of peptides using 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH can be time-consuming and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the use of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH in scientific research. One area of interest is the development of new peptides for drug discovery and therapeutics. Peptides have several advantages over traditional small molecule drugs, including higher specificity and lower toxicity. Another area of interest is the use of peptides in biotechnology, such as the development of biosensors and biomaterials. Finally, there is potential for the use of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH in the synthesis of novel peptides for use in basic research, such as the study of protein-protein interactions and signal transduction pathways.
Synthesis Methods
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The Boc-lysine derivative is then reacted with 9H-fluorenylmethoxycarbonyl (Fmoc) chloride to form the Fmoc-Boc-lysine derivative. The Boc group is then removed using trifluoroacetic acid (TFA), and the resulting Fmoc-lysine derivative is reacted with 4-methyltrityl chloride (Mtt-Cl) to form the 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH derivative.
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH is widely used in scientific research as a building block in peptide synthesis. Peptides are used in a variety of applications, including drug discovery, biochemistry, and biotechnology. 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid(Mtt)-OH is particularly useful in the synthesis of peptides that contain lysine residues, which are important for the stability and activity of many peptides.
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)17-11-14-25(12-5-6-13-25)26(15-17)24(29)30-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQILTXTQPXCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2981847.png)
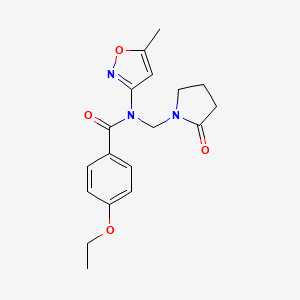
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)
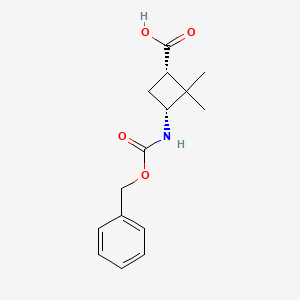
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
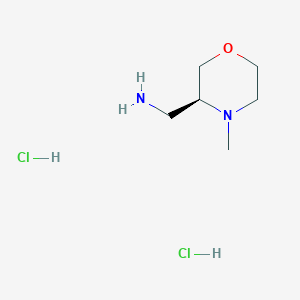
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
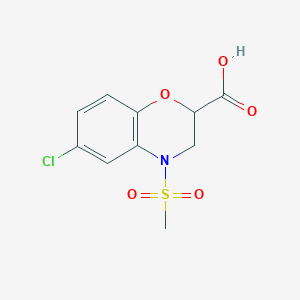
![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

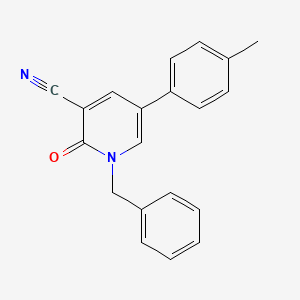
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)
![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)